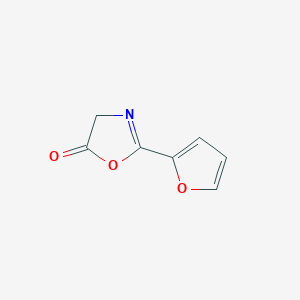

2-(Furan-2-yl)-1,3-oxazol-5(4H)-one

Description

Structure

3D Structure

Properties

CAS No. |

76877-10-6 |

|---|---|

Molecular Formula |

C7H5NO3 |

Molecular Weight |

151.12 g/mol |

IUPAC Name |

2-(furan-2-yl)-4H-1,3-oxazol-5-one |

InChI |

InChI=1S/C7H5NO3/c9-6-4-8-7(11-6)5-2-1-3-10-5/h1-3H,4H2 |

InChI Key |

ZYWYRKJDPBZIDI-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)OC(=N1)C2=CC=CO2 |

Origin of Product |

United States |

Foundational & Exploratory

2-(Furan-2-yl)-1,3-oxazol-5(4H)-one chemical structure and properties

This technical guide details the chemical structure, synthesis, reactivity, and applications of 2-(Furan-2-yl)-1,3-oxazol-5(4H)-one . This heterocyclic compound serves as a critical intermediate in organic synthesis, particularly in the preparation of amino acid derivatives, peptides, and bioactive heterocycles.[1]

Synthesis, Reactivity, and Applications of a Versatile Heterocyclic Scaffold

Executive Summary

2-(Furan-2-yl)-1,3-oxazol-5(4H)-one is a 5-membered heterocyclic compound belonging to the class of azlactones .[2] It is characterized by an oxazolone ring fused with a furan moiety at the C2 position. While the unsubstituted 4H-oxazolone is often a transient, reactive intermediate generated in situ, its derivatives—particularly the 4-arylidene congeners—are stable, crystalline solids with significant utility in drug discovery and materials science. This guide explores the dual nature of this molecule: as a potent electrophile for peptide coupling and as a nucleophilic platform for constructing complex heterocycles.

Chemical Identity & Structural Analysis

Nomenclature and Identification

-

IUPAC Name: 2-(Furan-2-yl)-1,3-oxazol-5(4H)-one

-

Common Name: 2-Furyl-5-oxazolone; 2-Furylazlactone

-

Molecular Formula: C₇H₅NO₃

-

Molecular Weight: 151.12 g/mol

-

Key Precursor: N-(2-Furoyl)glycine (CAS: 5657-19-2)[3]

Structural Features

The molecule consists of two distinct ring systems linked by a C-C single bond:

-

Furan Ring (Electron-Rich): The furan ring acts as an electron-donating group (EDG) via resonance, stabilizing the cationic character of the oxazolone ring during formation but also making the C4 position of the oxazolone susceptible to electrophilic attack or oxidation.

-

Oxazolone Ring (Reactive Core):

-

C5 Carbonyl: Highly electrophilic due to ring strain and the adjacent oxygen/nitrogen heteroatoms. This is the primary site for nucleophilic attack (ring opening).

-

C4 Methylene (4H): The protons at C4 are acidic (pKa ~9-11), allowing for easy deprotonation and subsequent condensation with aldehydes (Erlenmeyer-Plöchl reaction).

-

| Feature | Chemical Consequence |

| C=N Bond (Imine) | Provides basicity; site for protonation or coordination. |

| C=O Bond (Lactone) | High IR frequency (~1820 cm⁻¹); drives ring-opening reactions. |

| Furan Oxygen | Increases electron density, modulating reactivity at C2. |

Synthesis & Formation

The synthesis of 2-(Furan-2-yl)-1,3-oxazol-5(4H)-one typically proceeds via the cyclodehydration of N-(2-furoyl)glycine . This precursor is readily accessible through the Schotten-Baumann reaction of glycine with 2-furoyl chloride.

Synthetic Pathway (Graphviz Diagram)

Figure 1: Synthetic route from glycine to the reactive oxazolone intermediate.[2]

Cyclization Methods

-

Acetic Anhydride (Classic): Heating N-furoylglycine with acetic anhydride (often with sodium acetate) effects cyclization. This method is robust but can lead to racemization if chiral amino acids are used (not an issue for glycine).

-

EDCI/Carbodiimide (Mild): For sensitive applications, water-soluble carbodiimides (EDCI) can effect cyclization at room temperature, minimizing side reactions.

-

Ethyl Chloroformate/Triethylamine: A mixed anhydride method often used for in-situ activation during peptide synthesis.

Reactivity Profile

The versatility of 2-(Furan-2-yl)-1,3-oxazol-5(4H)-one stems from its dual reactivity: it is an electrophile at C5 and a nucleophile at C4 (after deprotonation).

Reactivity Logic (Graphviz Diagram)

Figure 2: Divergent reactivity pathways leading to distinct chemical classes.

Path A: Ring Opening (C5 Electrophilicity)

The oxazolone ring is essentially an activated ester.

-

Aminolysis: Reaction with primary amines yields N-furoyl-glycyl-amides. This is the basis of the "azlactone method" in peptide synthesis.

-

Hydrolysis: In the presence of water/base, the ring reverts to the acyclic N-furoylglycine.

-

Alcoholysis: Reaction with alcohols yields the corresponding esters.

Path B: Condensation (C4 Acidity)

The C4 protons are acidic. In the presence of a base (e.g., sodium acetate, triethylamine) and an aromatic aldehyde, the oxazolone undergoes an aldol-type condensation followed by dehydration to form 4-arylidene-2-(furan-2-yl)-5(4H)-oxazolones .

-

Significance: These unsaturated derivatives are highly stable, often fluorescent, and exhibit biological activity (antimicrobial, antioxidant).

Spectroscopic Characterization

Identifying the formation of the oxazolone ring is critical, as it is often prepared in situ.

| Method | Characteristic Signal | Interpretation |

| IR Spectroscopy | 1820–1830 cm⁻¹ (Strong) | C=O stretch of the lactone carbonyl. This is significantly higher than the amide carbonyl (~1650 cm⁻¹) of the precursor. |

| IR Spectroscopy | 1660–1680 cm⁻¹ | C=N stretch of the oxazole ring. |

| ¹H NMR | δ 4.0–4.5 ppm (Singlet, 2H) | C4-H₂ protons . In the precursor, these are often obscured or shifted; in the ring, they are distinct. |

| ¹H NMR | δ 6.5–7.8 ppm (Multiplets) | Furan ring protons . Characteristic coupling patterns of the 2-substituted furan. |

Note: If the C4 position is substituted (Path B), the C4-H₂ singlet disappears and is replaced by a vinylic proton signal (δ 7.0–8.0 ppm) for the arylidene group.

Applications

Peptide Synthesis

The 2-(furan-2-yl)-5(4H)-oxazolone serves as an activated intermediate for coupling the N-furoylglycine moiety to the N-terminus of a peptide chain. The furan ring can later be oxidized or modified to introduce other functionalities.[4]

Heterocycle Synthesis

The oxazolone ring can be transformed into other heterocyclic systems:

-

Imidazolones: Reaction with amines followed by heating.

-

Triazinones: Reaction with hydrazines (e.g., phenylhydrazine) opens the ring and re-closes to form 1,2,4-triazin-6(5H)-ones, which are known for potential anticancer activity.

Biological Activity

While the 4H-oxazolone is a reactive intermediate, its stable 4-arylidene derivatives have been extensively studied for:

-

Antimicrobial Activity: Effective against S. aureus and E. coli.

-

Antioxidant Activity: The furan ring contributes to radical scavenging potential.

-

Tyrosinase Inhibition: Potential application in skin whitening agents.

Experimental Protocols

Protocol 7.1: Synthesis of N-(2-Furoyl)glycine (Precursor)

-

Dissolution: Dissolve glycine (10 mmol) in 10% NaOH solution (20 mL) at 0°C.

-

Addition: Dropwise add 2-furoyl chloride (10 mmol) while maintaining the temperature below 5°C.

-

Acidification: Stir for 2 hours, then acidify with conc. HCl to pH 2.

-

Isolation: Filter the white precipitate, wash with cold water, and recrystallize from ethanol.

-

Yield: ~80-90%[5]

-

Melting Point: 168–170°C

-

Protocol 7.2: In-Situ Generation and Trapping (Azlactone Method)

-

Activation: Suspend N-(2-furoyl)glycine (1 mmol) in dry dichloromethane (DCM).

-

Cyclization: Add EDCI (1.1 mmol) at 0°C. Stir for 30 minutes.

-

Checkpoint: IR analysis of an aliquot should show the C=O band at ~1825 cm⁻¹.

-

-

Coupling: Add the nucleophile (e.g., benzylamine, 1 mmol) and triethylamine (1 mmol).

-

Completion: Stir at room temperature for 2-4 hours. The oxazolone peak will disappear, replaced by amide peaks.

References

-

Synthesis of Oxazolones: Carter, H. E. (1946). "Azlactones."[1][2][4] Organic Reactions, 3, 198.

-

Erlenmeyer-Plöchl Reaction: Plöchl, J. (1884). "Über die Bildung von Lactonen aus Amidosäuren." Berichte der deutschen chemischen Gesellschaft, 17(2), 1616-1624.

-

Biological Activity of Furan-Oxazolones: Barbuceanu, S.-F., et al. (2023).[6] "New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)-one Classes: Synthesis, Characterization and Toxicity Evaluation." Molecules, 28(12), 4853.

-

Precursor Properties: PubChem Compound Summary for N-(2-Furoyl)glycine (CID 21863).

-

Reactivity Reviews: Fisk, J. S., Mosey, R. A., & Tepe, J. J. (2007). "The diverse chemistry of oxazol-5-(4H)-ones." Chemical Society Reviews, 36(9), 1432-1440.

Sources

Furan-Substituted 5(4H)-Oxazolone Derivatives: Synthetic Protocols and Pharmacological Applications

[1][2]

Executive Summary

The 5(4H)-oxazolone scaffold (often termed "azlactone") represents a privileged heterocyclic architecture in medicinal chemistry.[1] When substituted with a furan moiety at the C4 position, these derivatives exhibit a distinct electronic profile that enhances their reactivity and binding affinity against specific biological targets. This guide provides a technical deep-dive into the Erlenmeyer-Plöchl synthesis of furan-substituted oxazolones, their structural activity relationships (SAR), and their utility as precursors for complex peptidomimetics and antimicrobial agents.

Part 1: Chemical Architecture & Synthesis[3]

The Erlenmeyer-Plöchl Azlactone Synthesis

The most robust route to furan-substituted 5(4H)-oxazolones is the Erlenmeyer-Plöchl reaction.[2] This condensation involves an

Mechanistic Insight

The reaction proceeds through a cascade sequence:[3]

-

Cyclization: Hippuric acid undergoes intramolecular cyclization driven by acetic anhydride to form the 2-phenyl-5-oxazolone intermediate.

-

Deprotonation: The C4 protons of the oxazolone ring are highly acidic (

), allowing the acetate ion to generate a resonance-stabilized enolate. -

Condensation: This enolate attacks the carbonyl carbon of the furan-2-carboxaldehyde.

-

Elimination: Spontaneous dehydration yields the exocyclic double bond, resulting in the thermodynamically stable 4-((furan-2-yl)methylene)-2-phenyl-5(4H)-oxazolone.

Reaction Mechanism Diagram

The following diagram details the molecular transformations governing this synthesis.

Figure 1: Step-wise mechanism of the Erlenmeyer-Plöchl synthesis for furan-substituted oxazolones.

Part 2: Experimental Protocols

Standard Bench-Scale Synthesis

This protocol is optimized for high yield and purity, minimizing side reactions such as ring opening or polymerization of the furan ring.

Reagents:

-

Hippuric acid (1.0 equiv)

-

Furan-2-carboxaldehyde (1.0 equiv)[2]

-

Sodium acetate (anhydrous, 1.0 equiv)

-

Acetic anhydride (3.0 equiv)

-

Ethanol (95%, for recrystallization)

Step-by-Step Methodology:

-

Preparation: In a dry 250 mL round-bottom flask, mix hippuric acid (0.01 mol) and furan-2-carboxaldehyde (0.01 mol).

-

Activation: Add anhydrous sodium acetate (0.01 mol). Note: Fused sodium acetate is preferred to ensure anhydrous conditions, preventing hydrolysis of the acetic anhydride.

-

Solvation: Add acetic anhydride (0.03 mol). The excess acts as both solvent and dehydrating agent.

-

Reflux: Heat the mixture on a steam bath or oil bath at 100–110°C for 2 hours. The solution will turn from yellow to deep orange/red, indicating conjugation formation.

-

Quenching: Cool the reaction mixture to room temperature. Add 20 mL of ice-cold ethanol slowly to decompose excess acetic anhydride.

-

Precipitation: Allow the mixture to stand at 4°C overnight. The product will crystallize as yellow/orange needles.

-

Purification: Filter the solid under vacuum. Wash with boiling water (to remove unreacted hippuric acid and sodium acetate) followed by cold ethanol. Recrystallize from hot ethanol or benzene.

Microwave-Assisted Variation (Green Chemistry)

For high-throughput screening, microwave irradiation significantly reduces reaction time.

-

Conditions: Irradiate the neat mixture (with catalytic K2CO3 or neutral alumina support) at 350W for 2–4 minutes.

-

Advantage: Yields are typically 10–15% higher than thermal reflux, with cleaner reaction profiles.

Part 3: Pharmacological Profile & SAR

Biological Activity Overview

Furan-substituted oxazolones are not merely synthetic intermediates; they possess intrinsic biological activity.[1] The furan ring acts as a bioisostere for phenyl groups but with higher electron density, enhancing interactions with electrophilic pockets in enzymes.

Key Therapeutic Areas:

-

Antimicrobial: High efficacy against S. aureus (MRSA strains) and E. coli.

-

Antifungal: Active against Candida albicans.

-

Antioxidant: The conjugated double bond system stabilizes free radicals (DPPH scavenging).

-

Enzyme Inhibition: Potential inhibitors of Tyrosinase and PDE4.

Quantitative Activity Data

The following table summarizes representative MIC (Minimum Inhibitory Concentration) data derived from comparative studies of furan-substituted derivatives versus standard antibiotics.

| Compound Derivative (R-Group on Phenyl) | Organism (Strain) | MIC (µg/mL) | Activity Level | Reference |

| Unsubstituted (H) | S. aureus (Gram +) | 12.5 | Moderate | [4] |

| 4-Nitro (-NO2) | S. aureus (Gram +) | 2.0 | High | [6] |

| 4-Chloro (-Cl) | E. coli (Gram -) | 6.25 | Good | [4] |

| Unsubstituted (H) | C. albicans (Fungal) | 25.0 | Low | [7] |

| Standard (Ciprofloxacin) | S. aureus | 0.5 - 1.0 | Control | - |

Structural Activity Relationship (SAR) Visualization

Understanding which parts of the molecule drive activity is crucial for lead optimization.

Figure 2: Structural Activity Relationship (SAR) map highlighting functional regions of the scaffold.

Part 4: Synthetic Utility & Ring Transformations[8]

The 5(4H)-oxazolone ring is highly reactive toward nucleophiles. This makes the furan-substituted derivative a versatile "chassis" for divergent synthesis.

-

Aminolysis: Reaction with primary amines opens the lactone ring to yield

-acylamino acid amides , which are structural analogues of peptides. -

Hydrolysis: Acidic or basic hydrolysis yields

-keto acids or substituted furan-acrylic acids . -

Heterocyclization: Reaction with hydrazine hydrate transforms the oxazolone into imidazolinones , a class of compounds with potent CNS depressant activity.

Figure 3: Divergent synthetic pathways starting from the furan-oxazolone scaffold.

References

-

Cascade Cyclization via Erlenmeyer–Plöchl Reaction Source: ACS Omega URL:[Link]

-

Biodiversity of Oxazolone Derivatives in Medicinal Chemistry Source: Asian Journal of Research in Chemistry URL:[Link]

-

Reaction of Substituted Furan-2-carboxaldehydes with Hippuric Acid Source: Molecules (PMC) URL:[Link]

-

Synthesis and Antibacterial Activity of 4-Substituted-2-phenyl oxazol-5(4H)-one Derivatives Source: Asian Journal of Chemistry URL:[Link]

-

Furfural Diacetate Synthesis (Precursor Protocol) Source: Organic Syntheses URL:[Link]

-

Synthesis and Antibacterial Evaluation of Furan-Thioxothiazolidin Derivatives Source: Iranian Journal of Pharmaceutical Research (PMC) URL:[Link]

-

Synthesis, Antimicrobial, and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides Source: Molecules (PMC) URL:[Link]

The Erlenmeyer-Plöchl Azlactone Synthesis with Furan: A Technical Chronicle & Protocol

Executive Summary

This technical guide explores the historical evolution, mechanistic underpinnings, and modern optimization of the Erlenmeyer-Plöchl azlactone synthesis, specifically applied to furan-2-carbaldehyde (furfural) . While the reaction was originally defined by Friedrich Gustav Carl Emil Erlenmeyer in 1893 using benzaldehyde, its adaptation to furan derivatives created a critical pathway for synthesizing non-proteinogenic amino acids like 3-(2-furyl)alanine . This guide addresses the specific challenges of furan chemistry—principally acid sensitivity and ring-opening tendencies—and provides researchers with robust, self-validating protocols for drug development applications.

Part 1: Historical Genesis & Mechanistic Architecture

The Origins (1893–1900)

The reaction traces its lineage to J. Plöchl (1884) , who first noted the condensation of benzaldehyde with hippuric acid, and Emil Erlenmeyer (1893) , who elucidated the azlactone structure (5(4H)-oxazolone) and established the general utility of the method.

The application to furan emerged as chemists sought bioisosteres for phenylalanine. The furan ring, being electron-rich (π-excessive) compared to benzene, offered unique reactivity but posed stability challenges. Early attempts often resulted in polymerization (tar formation) due to the acid sensitivity of the furan ring under the harsh classical conditions (refluxing acetic anhydride).

Mechanistic Underpinnings: A Perkin Variant

The reaction is fundamentally a Perkin condensation involving an N-acylglycine (hippuric acid) and an aldehyde, driven by dehydration.

-

Cyclization: Hippuric acid cyclizes to form 2-phenyl-5-oxazolone (the "azlactone" intermediate) in the presence of acetic anhydride (

). -

Deprotonation: The C-4 protons of the oxazolone are acidic (

). Sodium acetate ( -

Condensation: The enolate attacks the carbonyl carbon of furfural.

-

Elimination: Loss of water (or acetic acid) yields the thermodynamically stable (Z)-4-(2-furylmethylene)-2-phenyl-5(4H)-oxazolone.

DOT Diagram: Mechanistic Pathway

Caption: Mechanistic flow from Hippuric Acid cyclization to the final Furan-Azlactone condensation product.

Part 2: Technical Challenges & Solutions (The Furan Factor)

The Stability Paradox

Unlike the benzene ring in the classical synthesis, the furan ring is an enol ether equivalent. It is highly susceptible to acid-catalyzed ring opening , which generates reactive dicarbonyls (e.g., succinaldehyde derivatives) that polymerize rapidly.

-

Classical Risk: The standard Erlenmeyer protocol uses refluxing acetic anhydride (boiling point 140°C), which can degrade the furan moiety if reaction times are prolonged.

-

Reduction Risk: The subsequent conversion to amino acid typically involves Red phosphorus/HI reduction. This is fatal to furan rings.

-

Solution: Modern protocols utilize mild alkaline hydrolysis followed by catalytic hydrogenation or sodium amalgam (Na-Hg) reduction to preserve the heterocycle.

Comparative Reactivity Data

The electron-donating oxygen in furan makes furfural less electrophilic than nitrobenzaldehyde but comparable to benzaldehyde, often requiring careful catalyst optimization.

| Parameter | Benzaldehyde (Classical) | Furfural (Furan-2-CHO) | Optimization for Furan |

| Electrophilicity | Moderate | Moderate to High | Standard conditions apply |

| Acid Stability | High | Low (Ring Opening Risk) | Avoid mineral acids; use Acetate buffer |

| Product Color | Yellow | Deep Yellow/Orange | Indicator of conjugation extent |

| Yield (Classical) | 70-80% | 55-65% | Improve with dry NaOAc / Alumina |

| Yield (Modern) | >90% | 71-76% | Solid-phase catalysis (Alumina) |

Part 3: Experimental Protocols

Protocol A: Classical Synthesis (Optimized for Furan)

Target: 4-(2-Furylmethylene)-2-phenyl-5(4H)-oxazolone

Reagents:

-

Furfural (freshly distilled): 0.25 mol

-

Hippuric Acid: 0.25 mol

-

Acetic Anhydride: 0.75 mol

-

Sodium Acetate (Fused, Anhydrous): 0.25 mol

Workflow:

-

Preparation: In a 500 mL Erlenmeyer flask, mix the furfural and hippuric acid.

-

Activation: Add acetic anhydride, then the fused sodium acetate. The mixture will liquefy.

-

Reflux: Heat on a steam bath (approx 100°C) for 2 hours . Note: Do not exceed 2 hours to prevent furan degradation.

-

Crystallization: Cool the deep yellow mixture. Add 50 mL of ethanol slowly to decompose excess anhydride. Allow to stand overnight at 0°C.

-

Isolation: Filter the crystalline mass. Wash with ice-cold ethanol and then boiling water (to remove unreacted hippuric acid/acetate).

-

Yield: Expect ~60-65% of yellow needles (m.p. 171-173°C).

Protocol B: Conversion to 3-(2-Furyl)alanine (The "Safe" Route)

Target: Non-proteinogenic amino acid preservation of the furan ring.

Reagents:

-

Furan-Azlactone (from Protocol A)

-

1% NaOH solution

-

Sodium Amalgam (Na-Hg) or

/Pd-C

Workflow:

-

Ring Opening (Hydrolysis): Suspend the azlactone in 1% NaOH and boil gently until ammonia evolution ceases. This opens the oxazolone ring and hydrolyzes the benzoyl group, yielding

-benzoylamino-2-furanacrylic acid. -

Reduction (The Critical Step):

-

Option 1 (Chemical): Treat the aqueous solution with Sodium Amalgam (Na-Hg) at room temperature. This reduces the exocyclic double bond without opening the furan ring.

-

Option 2 (Catalytic): Hydrogenate using 10% Pd/C in ethanol at 40 psi. Monitor closely to avoid reducing the furan ring to tetrahydrofuran.

-

-

Deprotection: Reflux with dilute NaOH to cleave the benzoyl group. Avoid HCl reflux.

-

Neutralization: Carefully adjust pH to 6.0 with acetic acid to precipitate the amino acid.

DOT Diagram: Synthetic Workflow

Caption: Step-by-step workflow for the synthesis of Furylalanine via the Erlenmeyer route.

Part 4: Applications in Drug Development

The furan-azlactone scaffold is a versatile pharmacophore:

-

Bioisosteres: 3-(2-Furyl)alanine serves as a non-natural isostere for Phenylalanine and Tyrosine in peptide engineering, altering receptor binding affinity due to the smaller van der Waals radius and hydrogen-bonding capability of the oxygen atom.

-

Fluorescent Probes: The high conjugation of the azlactone intermediate makes it fluorogenic. Furan derivatives exhibit distinct Stokes shifts useful in biological imaging.

-

Antimicrobials: Nitro-substituted furan azlactones have shown efficacy against Gram-positive bacteria, analogous to commercial nitrofurantoin.

References

-

Erlenmeyer, E. (1893).[1][2] "Ueber die Condensation der Hippursäure mit Phthalsäureanhydrid und mit Benzaldehyd." Annalen der Chemie, 275, 1–8. Link

-

Plöchl, J. (1884).[3] "Über einige Derivate der Benzoylimidozimtsäure." Berichte der deutschen chemischen Gesellschaft, 17, 1616. Link

-

Carter, H. E. (1946).[4] "The Erlenmeyer Azlactone Synthesis." Organic Reactions, 3, 198.[2][4] Link

-

Conway, P. A., et al. (2009). "A simple and efficient method for the synthesis of Erlenmeyer azlactones." Tetrahedron, 65(15), 2935-2938. (Modern Alumina Protocol). Link

-

Barger, G., & Ewins, A. J. (1917). "The Synthesis of Racemic Pr-2-Methyltryptophan." Biochemical Journal, 11(1), 58–63. (Historical context on heterocyclic amino acid synthesis). Link

Sources

2-(Furan-2-yl)-1,3-oxazol-5(4H)-one CAS number and safety data

The following technical guide details the properties, synthesis, and handling of 2-(Furan-2-yl)-1,3-oxazol-5(4H)-one , a reactive azlactone intermediate used in heterocyclic chemistry and drug discovery.

Content Type: Technical Whitepaper & Experimental Protocol Subject: Chemical Identity, Synthesis, Safety, and Applications of Furan-based Azlactones

Executive Summary & Chemical Identity[1][2]

2-(Furan-2-yl)-1,3-oxazol-5(4H)-one is a 5(4H)-oxazolone (commonly known as an azlactone ). Unlike its 4-arylidene derivatives, the C4-unsubstituted saturated ring is highly reactive and prone to hydrolysis, tautomerization, or ring-opening polymerization. Consequently, it is rarely isolated as a commercial shelf product but is generated in situ from its stable precursor, N-(2-furoyl)glycine .

This compound serves as a critical electrophilic scaffold in the Erlenmeyer-Plöchl azlactone synthesis , allowing for the construction of complex amino acids, peptides, and biologically active heterocycles.

Chemical Identifiers

| Descriptor | Value / Detail |

| Compound Name | 2-(Furan-2-yl)-1,3-oxazol-5(4H)-one |

| Common Name | 2-Furyl-5-oxazolone; 2-Furylazlactone |

| CAS Number (Precursor) | 5657-19-2 (N-(2-Furoyl)glycine) |

| CAS Number (Target) | Not widely commercialized due to stability; generated in situ. (Analogous to 2-phenyl-5-oxazolone, CAS 1199-01-5) |

| Molecular Formula | C₇H₅NO₃ |

| Molecular Weight | 151.12 g/mol |

| Structure Class | Heterocyclic; Azlactone; Furan derivative |

Physicochemical Profile (Predicted/Analogous)

-

State: Crystalline solid (if isolated at low temp); typically oil/solution intermediate.

-

Solubility: Soluble in DCM, THF, Acetic Anhydride; hydrolyzes in water.

-

Stability: Moisture sensitive. Prone to C4-oxidation or dimerization if not stored under inert atmosphere.

Safety Data & Handling (E-E-A-T)

Warning: Azlactones are potent acylating agents. While specific toxicological data for the 2-furyl derivative is limited, it should be handled with the same rigor as established sensitizers (e.g., acetic anhydride, oxazolone classes).

Hazard Classification (GHS)

-

Skin Sensitization (Category 1): High potential to cause allergic contact dermatitis due to protein acylation.

-

Skin/Eye Irritation (Category 2/2A): Causes severe irritation upon contact.

-

Respiratory Sensitization: Inhalation of dust/vapors may induce asthmatic symptoms.

Critical Handling Protocols

-

Moisture Exclusion: The oxazolone ring opens rapidly in the presence of water/hydroxide to revert to N-(2-furoyl)glycine. All glassware must be flame-dried; solvents (Ac₂O, THF) must be anhydrous.

-

Containment: Handle exclusively in a chemical fume hood. Weighing of precursors should be done in a closed balance or glovebox if possible.

-

Quenching: Quench unused activated intermediate with methanol or aqueous sodium bicarbonate to convert it to the stable methyl ester or acid salt before disposal.

Synthesis & Mechanistic Pathways[3]

The synthesis of 2-(Furan-2-yl)-1,3-oxazol-5(4H)-one is a cyclodehydration of N-(2-furoyl)glycine. This is most commonly achieved using acetic anhydride (Ac₂O) or carbodiimides (EDCI/DCC).

Mechanism of Formation (Cyclodehydration)

The reaction proceeds via the activation of the carboxylic acid oxygen, followed by nucleophilic attack from the amide oxygen (5-exo-trig cyclization).

Figure 1: Synthetic pathway from Glycine to the 2-Furyl Azlactone intermediate.[1]

Experimental Protocol: In Situ Generation

Objective: Preparation of the azlactone for immediate use in an Erlenmeyer-Plöchl condensation.

-

Precursor Preparation:

-

Dissolve Glycine (1.0 eq) in 10% NaOH.

-

Add 2-Furoyl chloride (1.1 eq) dropwise at 0°C.

-

Acidify with HCl to precipitate N-(2-furoyl)glycine (CAS 5657-19-2). Recrystallize from water (mp ~163-165°C).

-

-

Cyclization (The Azlactone Step):

-

Reagents: N-(2-furoyl)glycine (10 mmol), Acetic Anhydride (30 mmol), Sodium Acetate (anhydrous, 10 mmol).

-

Procedure: Mix reagents in a round-bottom flask equipped with a reflux condenser and drying tube.

-

Heating: Heat gently to 80-100°C. The suspension will clear as the azlactone forms.

-

Observation: The solution typically turns yellow/orange. At this stage, the 2-(Furan-2-yl)-1,3-oxazol-5(4H)-one is formed.

-

Utilization: For condensation reactions (e.g., with aldehydes), the aldehyde is often added directly to this mixture (one-pot protocol).

-

Reactivity & Applications

The utility of 2-(Furan-2-yl)-1,3-oxazol-5(4H)-one lies in its dual reactivity: it is both a nucleophile (at C4, via tautomerization) and an electrophile (at C5, carbonyl).

The Erlenmeyer-Plöchl Reaction

This is the primary application. The azlactone reacts with aromatic aldehydes to form stable 4-arylidene-5(4H)-oxazolones, which are precursors to α,β-unsaturated amino acids.

Figure 2: Divergent reactivity of the azlactone core.

Key Applications in Drug Discovery

-

Non-Natural Amino Acids: Hydrolysis/reduction of the 4-arylidene products yields bulky, furan-containing amino acids used to restrict peptide conformational flexibility.

-

Peptide Coupling: Azlactones are activated esters. They can react with amino components to form peptide bonds, though this method is prone to racemization at the C-terminal amino acid (the "azlactone mechanism" of racemization).

-

Heterocycle Synthesis: The furan ring provides a handle for Diels-Alder reactions, allowing further functionalization of the oxazolone scaffold into complex alkaloids.

References

-

Precursor Identity: PubChem. N-(2-Furoyl)glycine (CAS 5657-19-2). National Library of Medicine. Available at: [Link]

-

Azlactone Synthesis: Carter, H. E. (1946). "Azlactones".[1][2] Organic Reactions, 3, 198. (Foundational text on Erlenmeyer-Plöchl chemistry).

-

General Reactivity: Fisk, J. S., Mosey, R. A., & Tepe, J. J. (2007). "The diverse chemistry of oxazol-5-(4H)-ones". Chemical Society Reviews, 36(9), 1432-1440. Available at: [Link]

-

Safety Data: National Institutes of Health. 5(4H)-Oxazolone Compound Summary. PubChem. Available at: [Link]

Sources

The Azlactone Nexus: A Technical Guide to the Reactivity of 2-Substituted-5(4H)-Oxazolones

Executive Summary & Structural Paradigm

2-substituted-5(4H)-oxazolones (azlactones) are not merely intermediates; they are "chameleon" scaffolds that bridge the gap between simple amino acids and complex heterocyclic architectures. In drug development, they serve two critical functions:

-

Activated Esters: As cyclic anhydrides of N-acylamino acids, they facilitate rapid peptide coupling without exogenous coupling reagents.

-

Prochiral Templates: The acidity of the C-4 proton (

) allows for dynamic racemization, a feature exploited in Dynamic Kinetic Resolution (DKR) to generate enantiopure

This guide dissects the electronic structure of the oxazolone core to predict reactivity, details the classic Erlenmeyer-Plöchl synthesis, and provides a validated workflow for asymmetric DKR.

Electronic Structure & Reactivity Manifold

To manipulate azlactones effectively, one must understand the competition between the electrophilic centers and the nucleophilic potential of the enolate.

The Reactivity Map

The oxazolone ring possesses three distinct sites of reactivity:

-

C-5 (Carbonyl): The primary electrophilic site.[1] Hard nucleophiles (amines, alcohols) attack here to open the ring.

-

C-4 (Alpha-Carbon): The "soft" nucleophilic site upon deprotonation.[1] It is also the stereocenter subject to racemization.

-

C-2 (Imine-like): Generally stable but participates in cycloadditions (e.g., formation of Münchnones) or attack by soft nucleophiles under Lewis Acid catalysis.

Visualization of Reaction Pathways

Figure 1: The divergent reactivity pathways of the 5(4H)-oxazolone core based on reagent class.

Core Reactivity I: C-4 Functionalization (Erlenmeyer-Plöchl)

The Erlenmeyer-Plöchl reaction is the gold standard for synthesizing

Mechanism & Causality

-

Cyclization: N-acylglycine cyclizes to the oxazolone using a dehydrating agent (acetic anhydride).

-

Deprotonation: Sodium acetate acts as a base, removing the C-4 proton to form a resonance-stabilized aromatic enolate (oxazol-5-ol).

-

Condensation: The enolate attacks an aldehyde (Perkin-type condensation).

-

Elimination: Spontaneous elimination of the resulting alcohol yields the geometric isomer (usually Z-isomer due to thermodynamic stability).

Validated Protocol: Synthesis of (Z)-4-Benzylidene-2-phenyloxazol-5(4H)-one

Reagents:

-

Benzaldehyde (1.0 equiv)

-

Hippuric acid (N-benzoylglycine) (1.0 equiv)

-

Acetic Anhydride (3.0 equiv)

-

Sodium Acetate (anhydrous) (1.0 equiv)

Step-by-Step Workflow:

-

Preparation: In a round-bottom flask equipped with a reflux condenser, combine hippuric acid (17.9 g, 0.1 mol), benzaldehyde (10.6 g, 0.1 mol), and anhydrous sodium acetate (8.2 g, 0.1 mol).

-

Critical Note: Sodium acetate must be fused/anhydrous.[2] Water quenches the oxazolone intermediate back to the acyclic acid.

-

-

Solvation: Add acetic anhydride (30 mL).

-

Reaction: Heat the mixture on a steam bath or oil bath at 100°C. The mixture will liquefy and turn yellow/orange. Continue heating for 2 hours.

-

Observation: The color change indicates conjugation formation.

-

-

Quenching: Cool the mixture to room temperature. Slowly add ethanol (50 mL) to decompose excess anhydride.

-

Crystallization: Allow the mixture to stand at 0-4°C overnight. The product precipitates as yellow needles.

-

Purification: Filter the crystals, wash with boiling water (to remove NaOAc and unreacted acid), then cold ethanol. Recrystallize from benzene or ethanol if necessary.

Yield Expectation: 70-80%. Melting Point: 165-166°C.

Advanced Application: Dynamic Kinetic Resolution (DKR)

For modern drug development, the value of oxazolones lies in Dynamic Kinetic Resolution . This process converts a racemic mixture of oxazolones entirely into a single enantiomer of an amino acid ester or amide.

The Mechanistic Logic

The success of DKR relies on the relative rates of two competing processes:

-

Racemization (

): The interconversion between (R)- and (S)-oxazolone must be fast. This is often spontaneous or base-catalyzed via the achiral enol. -

Ring Opening (

): The nucleophilic attack (alcoholysis) must be slow and enantioselective, mediated by a chiral catalyst.

If

DKR Pathway Diagram

Figure 2: The kinetic funneling effect in Dynamic Kinetic Resolution.

Experimental Protocol: Organocatalytic Alcoholysis (DKR)

This protocol utilizes a bifunctional squaramide or thiourea catalyst.

Reagents:

-

Racemic 2-phenyl-4-substituted-oxazolone (1.0 equiv)

-

Allyl alcohol (1.5 equiv) - Nucleophile

-

Bifunctional Catalyst (e.g., quinine-derived squaramide) (5 mol%)

-

Solvent: Toluene or MTBE (anhydrous)

Step-by-Step Workflow:

-

Setup: Flame-dry a reaction vial and purge with Argon.

-

Charging: Add the racemic oxazolone (0.2 mmol) and the chiral catalyst (0.01 mmol) to the vial.

-

Solvation: Dissolve in anhydrous toluene (2.0 mL).

-

Scientist Tip: Concentration effects are significant. Higher dilution often improves ee% by suppressing non-catalyzed background alcoholysis.

-

-

Initiation: Cool the reaction to -20°C (or optimal temp determined by screening). Add allyl alcohol (0.3 mmol) via syringe.

-

Monitoring: Monitor by HPLC (Chiralpak columns). Reaction times may range from 12 to 48 hours depending on the R-group steric hindrance.

-

Workup: Flash chromatography directly on silica gel. (Avoid aqueous workup if possible to prevent hydrolysis of the ester).

Comparative Data: Substituent Effects

The reactivity of the C-5 carbonyl is heavily influenced by the electronic nature of the substituent at C-2 and C-4.

| Substituent (C-2) | Substituent (C-4) | Relative Hydrolysis Rate | Primary Application |

| Phenyl | H | High | Peptide Coupling (Glycine units) |

| Methyl | Benzyl | Moderate | Standard AA Synthesis |

| Trifluoromethyl | Alkyl | Very High | Highly activated; prone to decomposition |

| Phenyl | Isopropyl | Low | Valine derivatives; Steric hindrance slows racemization (Challenge for DKR) |

Table 1: Impact of steric and electronic effects on oxazolone ring opening rates.

References

-

Fisk, J. S., Mosey, R. A., & Tepe, J. J. (2007).[6] The diverse chemistry of oxazol-5-(4H)-ones. Chemical Society Reviews, 36(9), 1385-1396. Link

-

Carter, H. E. (1946). Azlactones. Organic Reactions, 3, 198. Link

-

Trost, B. M., & Ariza, X. (1999). Catalytic Asymmetric Alkylation of Nucleophiles: Asymmetric Synthesis of α-Alkyl-α-Amino Acids. Journal of the American Chemical Society, 121(46), 10727-10737. Link

-

Crawford, M., & Little, W. T. (1959). The Erlenmeyer Synthesis of Azlactones. Journal of the Chemical Society, 722-725. Link

Sources

Methodological & Application

Synthesis of 2-(Furan-2-yl)-1,3-oxazol-5(4H)-one via Erlenmeyer-Plöchl reaction

Technical Application Note: Synthesis of 2-(Furan-2-yl)-1,3-oxazol-5(4H)-one

Executive Summary & Chemical Context

This application note details the synthesis of 2-(Furan-2-yl)-1,3-oxazol-5(4H)-one , a saturated azlactone. While the Erlenmeyer-Plöchl reaction is classically defined as the condensation of an aldehyde with an

The synthesis of this specific 2-substituted-5(4H)-oxazolone requires the cyclodehydration of

Critical Stability Note: Unlike their 4-arylidene counterparts, saturated 5(4H)-oxazolones are highly sensitive to moisture and nucleophilic attack. They are prone to rapid hydrolysis back to the acyclic acid or racemization (if chiral). The protocols below prioritize anhydrous handling to maximize yield and purity.

Mechanistic Pathway

The synthesis proceeds through a nucleophilic acyl substitution followed by intramolecular cyclization. The driving force is the formation of the thermodynamically stable 5-membered heterocycle, although the equilibrium can be reversed by water.

Figure 1: Reaction Mechanism & Pathway

Caption: Cyclodehydration of N-furoylglycine to the target azlactone. Dashed lines indicate the optional extension to the classic Erlenmeyer product.

Experimental Protocols

Phase 1: Precursor Synthesis (N-(2-Furoyl)glycine)

Rationale: The starting material is often expensive or degrades upon long-term storage. Fresh synthesis via Schotten-Baumann conditions ensures high purity.

Reagents:

-

Glycine (

eq) -

2-Furoyl chloride (

eq) -

Sodium Hydroxide (

aqueous solution) -

HCl (

) for acidification

Procedure:

-

Dissolve glycine (

) in -

Add 2-furoyl chloride (

) dropwise over 30 minutes with vigorous stirring. Maintain temperature -

Allow the mixture to warm to room temperature and stir for 2 hours.

-

Workup: Acidify the solution carefully with concentrated HCl to

. A white precipitate ( -

Filter the solid, wash with ice-cold water (

), and dry in a vacuum desiccator over-

Target Yield:

-

Melting Point:

(Lit. Ref).

-

Phase 2: Cyclization to 2-(Furan-2-yl)-1,3-oxazol-5(4H)-one

Rationale: This step utilizes acetic anhydride as both solvent and dehydrating agent. Sodium acetate (classic Erlenmeyer catalyst) is omitted or used sparingly here because we are stopping at the saturated intermediate; excess base can promote ring-opening or polymerization.

Reagents:

-

-(2-Furoyl)glycine (

-

Acetic Anhydride (

) ( -

Anhydrous Sodium Acetate (

eq - Optional, accelerates reaction but increases side products)

Step-by-Step Protocol:

-

Setup: Flame-dry a 50 mL round-bottom flask and equip it with a magnetic stir bar and a drying tube (

) or nitrogen inlet. Moisture exclusion is critical. -

Addition: Suspend

-(2-furoyl)glycine ( -

Reaction:

-

Method A (Mild): Stir at room temperature for 12–24 hours. The solid will slowly dissolve as cyclization occurs.

-

Method B (Fast): Heat the mixture to

for 1–2 hours. Warning: Higher temperatures (

-

-

Monitoring: Monitor by TLC (System: Ethyl Acetate/Hexane 1:1). The starting acid (polar, baseline) should disappear, replaced by a less polar spot (azlactone).

-

Isolation (Critical Step):

-

Concentrate the reaction mixture under reduced pressure (rotary evaporator) at

to remove excess acetic anhydride and acetic acid byproduct. -

Do not use water. Water will hydrolyze the product back to the starting material.

-

Add dry toluene (

) and re-evaporate to azeotrope trace acetic acid.

-

-

Purification:

-

The residue is usually a crystalline solid or thick oil.

-

Recrystallize immediately from dry benzene or hexane/ether mixture.

-

Store under inert atmosphere at

.

-

Characterization & Data Analysis

The formation of the oxazolone ring is best confirmed via Infrared Spectroscopy (IR) due to the distinctive carbonyl shift.

Table 1: Key Spectroscopic Markers

| Technique | Parameter | Observation | Structural Insight |

| FT-IR | C=O Stretch | 1820–1830 cm⁻¹ | Characteristic "Azlactone" carbonyl (strained lactone). Shifted significantly from amide/acid precursors (~1650/1700 cm⁻¹). |

| FT-IR | C=N Stretch | ~1660 cm⁻¹ | Imine bond formation within the ring. |

| ¹H NMR | C4-Protons | Methylene protons of the oxazolone ring. | |

| ¹H NMR | Furan Protons | Typical furan ring splitting pattern. |

Workflow Visualization

Figure 2: Synthesis Workflow

Caption: Operational workflow for the isolation of the moisture-sensitive azlactone.

Troubleshooting & Optimization

-

Problem: Low Yield / Sticky Residue.

-

Cause: Hydrolysis during workup.

-

Solution: Ensure all glassware is flame-dried. Avoid using diethyl ether that contains peroxides or water. Use dry toluene for azeotropic removal of acetic acid.

-

-

Problem: Product Darkening.

-

Cause: Thermal decomposition of the furan ring or polymerization.

-

Solution: Furan derivatives are acid-sensitive. Ensure the temperature during cyclization does not exceed

. Reduce reaction time.

-

-

Problem: No Reaction.

-

Cause: Starting material insolubility.

-

Solution: Add a catalytic amount of anhydrous Sodium Acetate (

eq) to solubilize the glycine derivative via deprotonation.

-

References

- Erlenmeyer, E. (1893). "Ueber die Condensation der Hippursäure mit Phthalsäureanhydrid und mit Benzaldehyd." Annalen der Chemie, 275, 1–8.

-

Carter, H. E. (1946). "Azlactones."[1][2] Organic Reactions, 3, 198–239.

-

Bland, J. (2020).[3] "Synthesis and Anticancer Activity of New 2-Aryl-4-(4-Methoxybenzylidene)-5-Oxazolone Scaffolds." Biointerface Research in Applied Chemistry, 11, 8096-8109.[3]

-

Al-Abodi, A. J. K. (2012).[4] "Synthesis and Characterization of New 1,3-Oxazol-5-(4H)-one Derivatives." American Journal of Organic Chemistry, 2(6), 143-150.[4]

-

ChemDiv. "Compound 2-(furan-2-yl)-4-[(naphthalen-1-yl)methylidene]-1,3-oxazol-5(4H)-one." (Structural reference for furan-based azlactones).

Sources

Protocol for cyclization of N-furoylglycine with acetic anhydride

Technical Application Note: Cyclodehydration of N-Furoylglycine to 2-(2-Furyl)-4H-Oxazol-5-one

Executive Summary

This technical guide details the protocol for the cyclodehydration of N-furoylglycine (N-(2-furoyl)glycine) using acetic anhydride to synthesize 2-(2-furyl)-4H-oxazol-5-one (also known as 2-(2-furyl)-5-oxazolone or the corresponding azlactone).

This reaction is a fundamental variation of the Erlenmeyer-Plöchl azlactone synthesis . Unlike the classic Erlenmeyer reaction which often involves simultaneous condensation with an aldehyde to form 4-arylidene-5-oxazolones, this protocol focuses on the isolation of the unsubstituted azlactone ring. This species is a potent electrophile and a versatile intermediate for the synthesis of functionalized amino acids, peptides, and heterocyclic scaffolds.

Key Mechanistic Feature: The reaction proceeds via the formation of a mixed anhydride followed by an intramolecular nucleophilic attack of the amide oxygen, resulting in ring closure and the expulsion of acetic acid.

Reaction Mechanism & Pathway

The transformation is driven by the activation of the carboxylic acid moiety of N-furoylglycine by acetic anhydride. The absence of a strong base (like pyridine) prevents the Dakin-West reaction (C-acylation/decarboxylation), ensuring the kinetic product (the oxazolone) is obtained.

Figure 1: Cyclodehydration Mechanism

Caption: Mechanistic pathway for the conversion of N-furoylglycine to 2-(2-furyl)-4H-oxazol-5-one via a mixed anhydride intermediate.

Experimental Protocol

This protocol is designed for the synthesis of the unsubstituted azlactone. Note that 4-substituted derivatives (Erlenmeyer products) require the addition of an aldehyde and sodium acetate, which is not included here.

Materials & Reagents

| Reagent | Role | Purity / Grade | Hazard Note |

| N-Furoylglycine | Substrate | >98% | Irritant |

| Acetic Anhydride | Reagent & Solvent | Reagent Grade (>99%) | Corrosive, Lachrymator |

| Toluene/Hexane | Wash/Precipitation | Anhydrous | Flammable |

| Calcium Chloride | Drying Agent | Granular | Irritant |

Step-by-Step Procedure

1. Preparation:

-

Ensure all glassware is oven-dried. The azlactone product is sensitive to moisture and can hydrolyze back to the starting material if exposed to water.

-

Set up a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube.

2. Reaction Setup:

-

Weigh 10.0 mmol (approx. 1.69 g) of N-furoylglycine.

-

Add 5.0 mL (approx. 50 mmol, 5 equiv) of Acetic Anhydride.

-

Note: Acetic anhydride acts as both the dehydrating agent and the solvent. A large excess ensures complete driving of the equilibrium.

3. Cyclization (Heating):

-

Place the flask on a steam bath or oil bath pre-heated to 90–100°C .

-

Heat with gentle stirring.

-

Visual Endpoint: The starting material (white solid) will dissolve completely, and the solution may turn slightly yellow or orange.

-

Maintain heating for 15–30 minutes after complete dissolution. Do not overheat, as this may lead to polymerization or darkening (tar formation).

4. Isolation:

-

Option A (Crystallization): Cool the reaction mixture to room temperature, then place in an ice bath (0–4°C). If the product crystallizes, filter rapidly.

-

Option B (Precipitation - Recommended): If no crystals form upon cooling, remove the excess acetic anhydride and acetic acid byproduct under reduced pressure (rotary evaporator, <50°C).

-

Add 10–20 mL of cold, dry diethyl ether or hexane to the residue. Triturate (grind/stir) the residue to induce crystallization of the azlactone.

5. Purification:

-

Filter the solid under an inert atmosphere (nitrogen blanket) if possible.

-

Wash the cake with cold, dry hexane.

-

Dry in a vacuum desiccator over

or KOH pellets.

Workflow Diagram

Caption: Operational workflow for the isolation of 2-(2-furyl)-4H-oxazol-5-one.

Characterization & Validation

The successful formation of the oxazolone ring is best confirmed via Infrared (IR) spectroscopy due to the unique carbonyl signatures of the azlactone ring.

| Technique | Expected Signal | Interpretation |

| IR Spectroscopy | 1820–1840 cm⁻¹ (Strong) | C=O stretch (Lactone). Significantly higher frequency than the starting amide/acid. |

| 1660–1680 cm⁻¹ (Medium) | C=N stretch (Oxazole ring). | |

| ¹H NMR (CDCl₃) | ~4.2–4.5 ppm (Singlet, 2H) | C4-H₂ Protons . The broad NH and COOH signals of the starting material will disappear. |

| 6.5–7.6 ppm (Multiplets) | Furan Ring Protons . Characteristic aromatic signals. | |

| Melting Point | ~90–100°C (Estimate)* | Note: Unsubstituted azlactones are often lower melting than their 4-arylidene counterparts. |

Critical Quality Attribute: The disappearance of the broad carboxylic acid O-H stretch (2500–3300 cm⁻¹) and the amide N-H stretch (3300–3400 cm⁻¹) in the IR spectrum confirms cyclization.

Troubleshooting & Optimization

-

Problem: Hydrolysis.

-

Symptom:[1][2][3] IR shows broad OH bands; melting point is low.

-

Cause: The azlactone ring is highly susceptible to moisture.

-

Solution: Use strictly anhydrous reagents. Store the product in a desiccator. If the product turns back into a white powder with a high melting point (similar to starting material), it has hydrolyzed.

-

-

Problem: Dark/Tarry Product.

-

Problem: Dakin-West Side Reaction.

-

Context: If you observe a ketone product (e.g., formation of a methyl ketone derivative).

-

Prevention: Ensure no base (pyridine, triethylamine) is present. Base catalyzes the C-acylation at the C-4 position followed by decarboxylation.

-

References

-

Erlenmeyer, E. (1893). "Ueber die Condensation der Hippursäure mit Phthalsäureanhydrid und mit Benzaldehyd." Annalen der Chemie, 275(1), 1–8.

-

Carter, H. E. (1946). "Azlactones."[3][4] Organic Reactions, 3, 198.

-

Bland, J. (2020).[5] "Synthesis and Characterization of Oxazol-5-one Derivatives." Biointerface Research in Applied Chemistry.

-

Fisk, J. D., et al. (2014).[3] "Peptide-Catalyzed Conversion of Racemic Oxazol-5(4H)-ones into Enantiomerically Enriched α-Amino Acid Derivatives." Journal of Organic Chemistry, 79(4), 1542–1554.

Sources

Application Note: Peptide Bond Formation via 2-(Furan-2-yl)-1,3-oxazol-5(4H)-one

Abstract

This guide details the application of 2-(Furan-2-yl)-1,3-oxazol-5(4H)-one (hereafter referred to as Fur-Ox ) as an activated intermediate for peptide bond formation.[1] Unlike standard carbodiimide couplings, the use of this azlactone derivative allows for the rapid, atom-economical introduction of the

Introduction & Mechanistic Basis[2][3][4]

The Azlactone Advantage

The 5(4H)-oxazolone ring acts as an internal anhydride. In the context of peptide synthesis, it serves as a "pre-activated" species. Reaction with a nucleophilic amine (aminolysis) opens the ring, simultaneously forming the peptide bond and releasing the

Key Chemical Features:

-

Activation: The carbonyl at C5 is highly electrophilic, susceptible to attack by primary amines.

-

Regioselectivity: Nucleophilic attack occurs exclusively at C5, preserving the integrity of the furan ring at C2.

-

Racemization Profile: As a derivative of

-furoyl-glycine, the C4 position contains two protons (

Reaction Pathway

The process involves two distinct phases:

-

Reagent Formation (Cyclization): Dehydration of

-furoyl-glycine using acetic anhydride or water-soluble carbodiimides. -

Peptide Coupling (Aminolysis): Ring-opening by an amino acid ester to yield

-furoyl-Gly-AA-OR.

Figure 1: Mechanistic pathway for the generation and utilization of Fur-Ox in peptide synthesis.

Experimental Protocols

Protocol A: Synthesis of 2-(Furan-2-yl)-1,3-oxazol-5(4H)-one

Note: This reagent is moisture-sensitive. Prepare fresh or store under inert atmosphere at -20°C.

Materials:

- -Furoyl-glycine (Starting material)

-

Acetic Anhydride (

) -

Sodium Acetate (anhydrous)

-

Toluene or Benzene (for recrystallization)

Step-by-Step Procedure:

-

Suspension: In a round-bottom flask equipped with a reflux condenser, suspend 10 mmol of

-furoyl-glycine in 30 mmol of acetic anhydride. -

Catalysis: Add 1.0 mmol of anhydrous sodium acetate.

-

Cyclization: Heat the mixture gently to 100°C. The solid will dissolve as the reaction proceeds. Maintain heating for 30–60 minutes.

-

Checkpoint: Monitor by TLC (EtOAc/Hexane). The disappearance of the polar acid spot indicates completion.

-

-

Isolation: Remove excess acetic anhydride and acetic acid byproduct under reduced pressure (rotary evaporator) at 50°C.

-

Purification:

-

Dissolve the residue in a minimal amount of hot toluene.

-

Filter while hot to remove sodium acetate traces.

-

Cool to 4°C to crystallize the oxazolone.

-

Filter the crystals and wash with cold hexanes.

-

-

Characterization: Confirm identity via IR spectroscopy. Look for the characteristic azlactone carbonyl stretch at 1820–1830 cm⁻¹ .

Protocol B: Peptide Coupling (Aminolysis)

Target: Synthesis of

Materials:

-

2-(Furan-2-yl)-1,3-oxazol-5(4H)-one (from Protocol A)

-

L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) - Anhydrous

Step-by-Step Procedure:

-

Amine Liberation: In a reaction vial, dissolve H-Phe-OMe·HCl (1.0 equiv) in anhydrous DCM (0.1 M concentration). Add TEA (1.0 equiv) and stir for 5 minutes to liberate the free amine.

-

Coupling: Add 2-(Furan-2-yl)-1,3-oxazol-5(4H)-one (1.05 equiv) directly to the amine solution.

-

Note: The reaction is usually exothermic. For large scales (>5g), cool to 0°C during addition.

-

-

Reaction: Stir at room temperature under nitrogen.

-

Kinetics: Reaction is typically complete within 1–4 hours.

-

Monitoring: Monitor by IR (disappearance of 1830 cm⁻¹ peak) or TLC.

-

-

Workup:

-

Dilute with EtOAc.

-

Wash with 5%

(removes unreacted amine/TEA). -

Wash with 5%

(removes any hydrolyzed oxazolone/acid). -

Wash with Brine, dry over

, and concentrate.

-

-

Result: The resulting solid is the protected dipeptide

-Furoyl-Gly-Phe-OMe.

Critical Analysis & Troubleshooting

Solvent Effects on Aminolysis Rate

The rate of oxazolone ring opening is solvent-dependent. Non-polar solvents often accelerate the reaction by destabilizing the polar transition state less than the ground state, or by preventing hydrogen-bond stabilization of the amine.

| Solvent | Relative Rate | Comment |

| DCM | High | Recommended for standard synthesis. |

| THF | Moderate | Good for solubility of polar amino acids. |

| DMF | Low | Can promote competitive hydrolysis if wet. |

| Water/MeCN | Variable | Used in "Microdroplet" synthesis (see Ref 4). |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Oxazolone | Ensure all solvents are anhydrous. The oxazolone ring opens rapidly with water to revert to |

| Slow Reaction | Steric Hindrance | If coupling to a bulky amino acid (e.g., Val, Ile), heat to 40°C or use a catalyst like 1-hydroxybenzotriazole (HOBt). |

| Side Products | Double Acylation | Unlikely with 1:1 stoichiometry, but ensure the amine is added to the oxazolone if using excess oxazolone. |

References

-

Bergmann, M., & Zervas, L. (1928). Über katalytische Racemisierung von Aminosäuren und Peptiden.[2] Biochemische Zeitschrift. (Foundational work on azlactone racemization mechanisms).

-

Fisk, J. S., Mosey, R. A., & Tepe, J. J. (2007). The diverse chemistry of oxazol-5-(4H)-ones. Chemical Society Reviews, 36(9), 1432-1440. Link

-

Benoiton, N. L. (1983). Oxazol-5(4H)-ones and the racemization of activated amino acids.[2] In The Peptides: Analysis, Synthesis, Biology (Vol. 5, pp. 217-284). Academic Press.

-

Qiu, L., & Cooks, R. G. (2024).[3] Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets.[4][5][3] Proceedings of the National Academy of Sciences, 121(2). Link[5]

-

Al-Abodi, A. J. K., et al. (2012).[6] Synthesis and Characterization of New 1,3-Oxazol-5-(4H)-one Derivatives. American Journal of Organic Chemistry, 2(6), 143-150.[6] Link

Sources

- 1. Peptide Conjugation to a Polymer Coating via Native Chemical Ligation of Azlactones for Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Characterization of New 1,3-Oxazol-5-(4H)-one Derivatives [article.sapub.org]

Application Note: Ring-Opening Reactions of Furan-Azlactones with Nucleophiles

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the protocols for the nucleophilic ring-opening of 4-(furan-2-ylmethylene)-2-phenyloxazol-5(4H)-one (furan-azlactone) to generate functionalized

Executive Summary

Furan-functionalized azlactones (oxazolones) are pivotal synthons in the construction of peptidomimetics and bioactive small molecules. The 4-furylidene-2-phenyl-5-oxazolone scaffold serves as a masked

This guide provides optimized protocols for the aminolysis and alcoholysis of furan-azlactones, supported by mechanistic insights and kinetic data.

Mechanistic Insight

The reactivity of the furan-azlactone is governed by the electrophilicity of the carbonyl carbon at position C-5. The exocyclic double bond at C-4 conjugates with the furan ring, stabilizing the molecule but also influencing the "hardness" of the electrophilic center.

Reaction Pathway[1][2][3][4][5][6][7]

-

Nucleophilic Attack: The nucleophile (amine/alcohol) attacks the carbonyl carbon (C-5).

-

Ring Cleavage: The C-O bond of the lactone ring cleaves, generating a tetrahedral intermediate.

-

Proton Transfer: Rapid proton transfer results in the formation of the acyclic amide or ester.

-

Configuration: The reaction generally proceeds with retention of the geometric configuration (typically Z-isomer) of the exocyclic double bond, although E/Z isomerization can occur under prolonged heating or irradiation.

Visualization: Reaction Mechanism

Caption: Mechanistic flow of the nucleophilic ring-opening of furan-azlactones.

Experimental Protocols

General Protocol for Aminolysis

This method is optimized for primary and secondary amines (e.g., aniline, piperidine, morpholine).

Reagents:

-

4-(Furan-2-ylmethylene)-2-phenyloxazol-5(4H)-one (Prepared via Erlenmeyer synthesis).

-

Amine (1.0 – 1.1 equivalents).

-

Solvent: Dioxane (preferred for solubility) or Ethanol.

-

Catalyst: None usually required; Sodium Acetate (catalytic) for sluggish amines.

Step-by-Step Procedure:

-

Preparation: Dissolve 1.0 mmol of the furan-azlactone in 10 mL of dry dioxane in a round-bottom flask.

-

Addition: Add 1.05 mmol of the appropriate amine dropwise while stirring at room temperature.

-

Reaction:

-

Fast Amines (Piperidine, Morpholine): Stir at room temperature for 1–2 hours.

-

Slow Amines (Aniline, substituted anilines): Heat to reflux (100°C) for 2–4 hours. Monitor by TLC (SiO₂, Hexane:EtOAc 7:3).

-

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Treat the residue with cold ethanol or diethyl ether to induce crystallization.

-

Filter the solid product and wash with cold ethanol.

-

-

Purification: Recrystallize from Ethanol/Water or Toluene if necessary.

General Protocol for Alcoholysis (Solvolysis)

This method generates esters and is often slower than aminolysis, requiring catalysis.

Reagents:

-

Furan-azlactone.

-

Alcohol (Methanol, Ethanol) – acts as solvent and reagent.

-

Catalyst: Triethylamine (TEA) or Potassium Carbonate (

).

Step-by-Step Procedure:

-

Preparation: Suspend 1.0 mmol of furan-azlactone in 15 mL of the target alcohol.

-

Catalysis: Add 0.1 mmol (10 mol%) of Triethylamine.

-

Reaction: Reflux the mixture for 4–6 hours until the solution becomes clear (indicating ring opening and dissolution).

-

Workup:

-

Purification: Recrystallize from Ethanol.

Quantitative Performance Data

The following data summarizes the reactivity of 4-(furan-2-ylmethylene)-2-phenyloxazol-5(4H)-one with various nucleophiles under optimized conditions.

| Nucleophile Type | Specific Nucleophile | Solvent | Temp/Time | Yield (%) | Product Type |

| Cyclic Amine | Piperidine | Dioxane | RT / 1 h | 92% | Amide |

| Cyclic Amine | Morpholine | Dioxane | RT / 1.5 h | 88% | Amide |

| Aromatic Amine | Aniline | Benzene/EtOH | Reflux / 3 h | 81% | Anilide |

| Aromatic Amine | 4-Chloroaniline | Benzene/EtOH | Reflux / 4 h | 78% | Anilide |

| Alcohol | Methanol | Methanol | Reflux / 5 h | 75% | Methyl Ester |

| Alcohol | Ethanol | Ethanol | Reflux / 6 h | 72% | Ethyl Ester |

Note: Electron-withdrawing groups on the furan ring (e.g., 5-nitrofuran) generally increase the reaction rate by making the lactone carbonyl more electrophilic.

Experimental Workflow & Decision Tree

Use this workflow to select the appropriate method and purification strategy.

Caption: Decision tree for the synthesis and purification of furan-azlactone derivatives.

Expert Tips & Troubleshooting

-

Moisture Control: Azlactones are sensitive to hydrolysis. Ensure all solvents (Dioxane, Ethanol) are dry. If the reaction turns cloudy immediately upon addition of solvent, check for water contamination which leads to the formation of the acid (hydrolysis product) rather than the amide/ester.

-

Isomerization: The Z-isomer is the standard product. However, if the reaction is exposed to strong UV light or prolonged excessive heating, E-isomers may form, complicating purification. Perform reactions in the dark if isomerization is observed.

-

Solubility: If the starting azlactone is insoluble in ethanol at reflux, switch to Dioxane or THF. The ring-opening product is often more soluble than the starting material, so the reaction often transitions from a suspension to a clear solution.

-

Catalyst for Anilines: Weakly nucleophilic anilines (e.g., nitroanilines) may require the addition of glacial acetic acid or sodium acetate to facilitate the proton transfer step.

References

-

Synthetic Approaches and Biological Significance of Oxazolone Moieties. Biointerface Research in Applied Chemistry, 2021. Link

-

Aminolysis of Z-4-Furylidene Oxazolin-5-one Derivatives: Configuration and Kinetics. European Scientific Journal, 2013. Link

-

Synthesis and Evaluation of 4-(1-Benzofuran-2-yl)-1,3-oxazole-2-amine and its Derivatives. International Journal of Research in Pharmacy and Chemistry, 2011. Link

-

Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. Molecules, 2004. Link

-

Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Polymers (Basel), 2022. Link

Sources

Application Note: A Rapid, High-Yield Protocol for the Microwave-Assisted Synthesis of 2-(Furan-2-yl)-1,3-oxazol-5(4H)-one

Introduction: The Convergence of Privileged Scaffolds and Green Chemistry

The 1,3-oxazol-5(4H)-one ring system, often referred to as an azlactone, represents a "privileged scaffold" in medicinal chemistry.[1] These heterocycles are not merely synthetic intermediates for creating peptides and amino acids, but also possess a wide spectrum of intrinsic biological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties.[2][3][4][5] The incorporation of a furan moiety at the 2-position introduces additional structural and electronic features known to modulate pharmacological activity, making 2-(Furan-2-yl)-1,3-oxazol-5(4H)-one and its derivatives highly attractive targets for drug discovery programs.

Traditionally, the synthesis of these compounds via methods like the Erlenmeyer-Plöchl reaction requires prolonged heating, often leading to significant energy consumption and the formation of side products.[6] This application note details a robust and highly efficient protocol leveraging Microwave-Assisted Organic Synthesis (MAOS). MAOS has emerged as a transformative green chemistry technique that dramatically accelerates reaction rates, improves yields, and reduces waste.[7][8] By utilizing microwave irradiation for direct, uniform heating of the reaction mixture, this method reduces synthesis time from several hours to mere minutes, offering a sustainable and scalable solution for the rapid generation of oxazolone libraries.[9][10]

Reaction Principle and Mechanistic Insights

The protocol described herein is a variation of the classic Erlenmeyer-Plöchl synthesis, which involves the cyclodehydration of an N-acyl amino acid. In this specific application, N-(furan-2-carbonyl)glycine is cyclized using acetic anhydride under microwave irradiation.

Reaction Scheme: N-(furan-2-carbonyl)glycine → 2-(Furan-2-yl)-1,3-oxazol-5(4H)-one

The key to the reaction's success under microwave conditions lies in the heating mechanism. Unlike conventional heating which relies on slow thermal conduction, microwaves directly couple with polar molecules in the reaction mixture (such as the reactants and acetic anhydride).[9] This interaction causes rapid rotation and friction, generating instantaneous and uniform heat throughout the sample. This localized heating dramatically accelerates the intramolecular cyclization and subsequent dehydration steps, minimizing the potential for thermal degradation and side-product formation often seen with prolonged conventional heating.[10][11] The polar transition state of the cyclization reaction is particularly stabilized by the microwave field, further contributing to the observed rate enhancement.[11]

Detailed Synthesis Protocol

This section provides a comprehensive, step-by-step protocol for the microwave-assisted synthesis of the target compound.

Materials and Equipment

Reagents:

-

N-(furan-2-carbonyl)glycine (≥98% purity)

-

Acetic Anhydride (ACS reagent grade, ≥98%)

-

Sodium Acetate (Anhydrous, ≥99%)

-

Ethanol (Absolute, for recrystallization)

-

Deionized Water

Equipment:

-

Dedicated microwave synthesizer (e.g., CEM Discover, Biotage Initiator)

-

10 mL microwave reaction vial with a magnetic stir bar

-

Analytical balance (± 0.1 mg)

-

Standard laboratory glassware (beakers, Büchner funnel, graduated cylinders)

-

Vacuum filtration apparatus

-

Melting point apparatus

-

Fume hood

Experimental Workflow Diagram

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. ajrconline.org [ajrconline.org]

- 4. View of Recent Advances in the Therapeutic Applications of Pyrazolone and Oxazolone Derivatives | Journal of Advances in Science and Technology [ignited.in]

- 5. researchgate.net [researchgate.net]

- 6. ijpsonline.com [ijpsonline.com]

- 7. mdpi.com [mdpi.com]

- 8. ijrpas.com [ijrpas.com]

- 9. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]

- 10. ajchem-a.com [ajchem-a.com]

- 11. ajgreenchem.com [ajgreenchem.com]

Troubleshooting & Optimization

🔬 Technical Support Center: Peptide Synthesis Integrity

Topic: Preventing Racemization During Oxazolone Peptide Coupling Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Senior Researchers & Process Chemists

Ticket ID: RAC-OX-504 Subject: Mitigation of Racemization via the 5(4H)-Oxazolone Pathway Status: Open Assigned Specialist: Senior Application Scientist

📋 Executive Summary

Racemization at the C-terminal amino acid during coupling is a critical failure mode in peptide synthesis, particularly during segment condensation or when using non-urethane protected amino acids. The primary culprit is the formation of a 5(4H)-oxazolone (azlactone) intermediate.

This guide provides a mechanistic breakdown, diagnostic workflows, and validated protocols to suppress this pathway. Our approach prioritizes the Oxyma Pure/DIC system and steric shielding via Collidine (TMP) over traditional HOBt/DIPEA methods.

⚙️ Module 1: The Mechanic's View (Root Cause Analysis)

The 5(4H)-Oxazolone Pathway

Racemization is not random; it is a specific chemical cascade. When a C-terminal carboxyl group is activated (e.g., by a carbodiimide), the oxygen of the preceding amide bond (N-acyl group) can attack the activated carbonyl.

-

Cyclization: This forms a 5-membered oxazolone ring.

-

Aromatization (The Danger Zone): The C-4 proton of the oxazolone is acidic. In the presence of a base, this proton is removed, creating a pseudo-aromatic system that is achiral.

-

Epimerization: Reprotonation occurs non-stereoselectively, resulting in a mix of L- and D-isomers.

Visualization: The Racemization Loop

The following diagram illustrates the competition between the desired coupling and the oxazolone-mediated racemization.

Figure 1: The kinetic competition between direct coupling (Green) and the oxazolone racemization pathway (Red/Yellow).

🛠️ Module 2: Troubleshooting Guides

Issue A: High Racemization in Segment Condensation

Symptom: You are coupling two peptide fragments (e.g., Fragment A [3-10] + Fragment B [1-2]). LC-MS shows a split peak with identical mass (diastereomers). Diagnosis: Unlike single amino acid coupling (where Fmoc/Boc prevents oxazolone formation), the C-terminal amino acid of a peptide fragment is N-acylated (amide bond). This makes oxazolone formation highly favorable.

Protocol: The "Low-Rac" Segment Coupling System Use this protocol to replace standard HBTU/DIPEA methods.

-

Solvent: DCM/DMF (1:1). Reason: Lower polarity solvents like DCM suppress oxazolone formation compared to pure DMF.

-

Coupling Reagent: DIC (Diisopropylcarbodiimide).[1][2] Reason: Neutral carbodiimides are safer than basic uronium salts (HBTU/HATU) for segments.

-

Additive: Oxyma Pure (1.1 eq). Reason: Superior to HOBt/HOAt. It forms an active ester that is reactive enough to couple but unstable enough to discourage oxazolone cyclization.

-

Base: None (if possible) or 2,4,6-Collidine (TMP) . Reason: Collidine is a weak, sterically hindered base that cannot easily abstract the acidic proton from the oxazolone ring.

Issue B: "The Histidine Problem"

Symptom: Racemization specifically at His(Trt) residues. Diagnosis: The imidazole ring of Histidine acts as an internal base, catalyzing the proton abstraction (autocatalytic racemization).

Solution:

-

Switch Protection: Use His(Bom) or His(Mbom) if compatible with cleavage. These afford better protection against racemization than Trt.

-

Protocol Adjustment: Perform coupling at 0°C for the first hour. Cold temperatures significantly reduce the rate of proton abstraction (

) more than the rate of coupling (

📊 Module 3: Comparative Data & Reagent Selection

The choice of base and additive is the single biggest variable under your control.

Table 1: Base Selection Guide for Sensitive Couplings

| Base Reagent | pKa (approx) | Steric Hindrance | Racemization Risk | Recommendation |

| DIPEA | 10.5 | Moderate | High | Avoid in segment condensation or Cys/His coupling. |

| NMM | 7.4 | Low | Moderate | Better than DIPEA, but less effective than Collidine. |

| TMP (Collidine) | 7.4 | High | Low | Gold Standard for racemization-prone sequences. |

| Pyridine | 5.2 | Low | Low | Too weak for many activations; rarely used. |

Table 2: Additive Efficacy (Racemization Suppression)

| Additive | Safety Profile | Efficiency | Notes |

| HOBt | Explosive (Class 1C) | Standard | Restricted transport.[3] Moderate suppression. |

| HOAt | Irritant | High | Expensive. Good for steric hindrance, but Oxyma is comparable. |

| Oxyma Pure | Safe | Very High | Recommended. Acidic oxime (pKa 4.6). Forms highly reactive, low-racemization esters.[3] |

🧠 Module 4: Diagnostic Workflow

Use this decision tree to determine if your protocol needs modification.

Figure 2: Decision matrix for identifying high-risk coupling scenarios.

❓ Frequently Asked Questions (FAQs)

Q: Why does Fmoc protection prevent oxazolone formation better than Acetyl protection? A: This is a matter of nucleophilicity. In an Fmoc-amino acid, the nitrogen is part of a carbamate (urethane). The oxygen in a carbamate is significantly less nucleophilic than the oxygen in an amide (like an Acetyl group or a peptide bond). Therefore, the cyclization attack required to form the oxazolone is kinetically disfavored in Fmoc/Boc amino acids.

Q: Can I use HBTU/HATU for segment condensation if I lower the base? A: It is risky. Uronium salts (HBTU/HATU) require a base to function (to deprotonate the carboxylic acid). Even with reduced DIPEA, the local concentration of base at the moment of activation can trigger oxazolone formation. We strongly recommend carbodiimides (DIC) for segment condensation because they can technically function without added base (or with very weak bases), minimizing the exposure of the oxazolone to deprotonating conditions.

Q: I cannot source HOBt due to shipping restrictions. Is Oxyma Pure a direct drop-in replacement? A: Yes, and often an upgrade. Oxyma Pure can be used at a 1:1 molar ratio relative to the amino acid and DIC. It is non-explosive and data consistently shows it yields lower racemization values than HOBt, particularly when coupled with Collidine [1, 2].

📚 References

-

El-Faham, A., & Albericio, F. (2011).[4][5][6] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

-

Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[2][3][7] Chemistry – A European Journal, 15(37), 9394–9403.

-

Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

-

Luxembourg Bio Technologies. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. bachem.com [bachem.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents [en.highfine.com]

Minimizing hydrolysis of 2-(Furan-2-yl)-1,3-oxazol-5(4H)-one in aqueous media

Ticket ID: AZL-FUR-001 Status: Open Subject: Minimizing Hydrolytic Ring-Opening in Aqueous Media Assigned Specialist: Senior Application Scientist, Bioconjugation & Kinetics Division

Executive Summary: The Azlactone Paradox

You are encountering a classic conflict in physical organic chemistry known as the Azlactone Paradox . The compound 2-(Furan-2-yl)-1,3-oxazol-5(4H)-one (a furan-derived azlactone) is an activated cyclic anhydride equivalent. Its utility lies in its high reactivity toward nucleophiles (amines, thiols). However, this same reactivity makes it thermodynamically unstable in water.

The Core Issue: Water acts as a competing nucleophile. In aqueous media, the azlactone ring undergoes rapid hydrolysis to form the acyclic N-(furan-2-carbonyl)glycine (assuming no substitution at the C-4 position). This reaction is base-catalyzed and irreversible.

To use this compound effectively, you cannot "stop" hydrolysis; you can only outcompete it kinetically. This guide provides the protocols to tilt the reaction landscape in your favor.

Mechanistic Analysis

The following diagram illustrates the kinetic competition between the desired reaction (Aminolysis) and the parasitic reaction (Hydrolysis).

Figure 1: Kinetic competition pathway. The goal is to maximize Path B (Aminolysis) while suppressing Path A (Hydrolysis) by manipulating pH and solvent conditions.

Critical Parameters & Optimization

A. The pH "Sweet Spot" (4.5 – 6.5)

This is the most critical variable.

-

pH > 7.5: Hydrolysis is rapid (driven by

). The half-life ( -

pH < 4.0: The amine nucleophile (your target) becomes protonated (

) and non-reactive. -

Recommendation: Maintain the azlactone stock in a slightly acidic environment (pH 4.5–5.0) and only introduce it to the reaction buffer (pH 7.0–7.4) at the exact moment of mixing .

B. Buffer Selection Matrix

Never use primary amine buffers (e.g., Tris, Glycine) as they will react with the azlactone.

| Buffer System | Suitability | Notes |